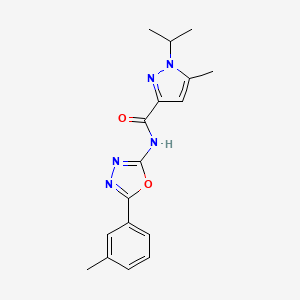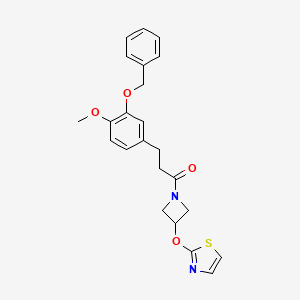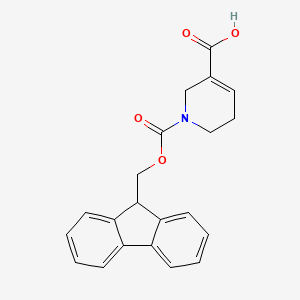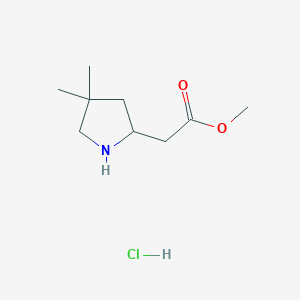
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Receptor Ligand Development
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole derivatives have been explored as potential ligands for various receptors. For instance, modifications with fluorine in these compounds have shown high affinity and selectivity for the 5-HT1D receptor, which are important in developing treatments for neurological disorders (van Niel et al., 1999).
2. Radioligands for PET Imaging
Some derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole have been synthesized as analogs for dopamine D4 receptor ligands. These compounds have shown potential in positron emission tomography (PET) imaging, aiding in the study of neurological conditions (Tietze et al., 2006).
3. Development of Antidepressant Candidates
Compounds containing the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole framework have been evaluated as potential antidepressants. The synthesis process of these compounds has been optimized to create effective drug candidates (Anderson et al., 1997).
4. Cytotoxic Agents in Cancer Research
Indole-based 1,4-disubstituted piperazines, including derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, showing promise as potential cancer treatments (Akkoç et al., 2012).
5. Potential Treatment for Cognitive Disorders
Derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole have been explored as ligands for the 5-HT6 receptor, showing efficacy in animal models of cognition and presenting a new avenue for treating cognitive disorders (Nirogi et al., 2016).
Eigenschaften
IUPAC Name |
5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFHPUVOGVDPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381268.png)



![2-amino-6-ethyl-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2381272.png)
![(6-Azabicyclo[3.2.1]octan-5-yl)methanol](/img/structure/B2381274.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
